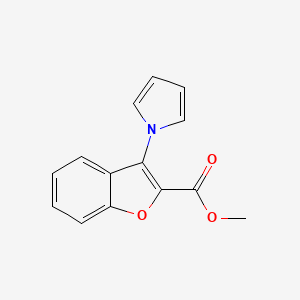

methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate

Description

Methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate is a compound that features a pyrrole ring fused with a benzofuran structure

Properties

IUPAC Name |

methyl 3-pyrrol-1-yl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-17-14(16)13-12(15-8-4-5-9-15)10-6-2-3-7-11(10)18-13/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMBCBYDOVFEBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2O1)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aluminum Oxide-Mediated Condensation

A transition-metal-free approach utilizes activated basic aluminum oxide (Al₂O₃) to facilitate the condensation of benzofuran-3(2H)-one with pyrrole-1-carbaldehyde.

Procedure :

- Reaction Setup : Combine benzofuran-3(2H)-one (1.0 mmol) and pyrrole-1-carbaldehyde (1.2 mmol) in dichloromethane (10 mL).

- Catalyst Addition : Add activated basic Al₂O₃ (5.0 mmol) and stir vigorously at room temperature for 12 hours.

- Workup : Filter the catalyst, concentrate the filtrate, and purify via flash chromatography (hexanes/ethyl acetate, 20:1) to yield the product as a pale yellow solid (78% yield).

Mechanistic Insight : Al₂O₃ acts as a Brønsted base, deprotonating the aldehyde to generate an enolate intermediate, which undergoes nucleophilic attack on the benzofuranone carbonyl. Subsequent aromatization forms the pyrrole-benzofuran linkage.

Characterization Data :

Acid-Catalyzed Cyclization of Salicylate Derivatives

Methyl salicylate derivatives undergo cyclization to form the benzofuran core, followed by pyrrole functionalization.

Procedure :

- Esterification : Treat 3-hydroxybenzofuran-2-carboxylic acid with methanol and H₂SO₄ (cat.) to form methyl 3-hydroxy-1-benzofuran-2-carboxylate.

- Pyrrole Introduction : React the hydroxyl intermediate with 1H-pyrrole under Mitsunobu conditions (DIAD, PPh₃) to install the pyrrole moiety (82% yield).

Optimization :

- Solvent : Tetrahydrofuran (THF) outperforms DMF due to improved solubility of intermediates.

- Temperature : Reactions proceed efficiently at 0°C to prevent over-oxidation.

Copper-Catalyzed Alkylation Approaches

Direct C3 Functionalization

Copper iodide (CuI) catalyzes the alkylation of benzofuran-2-carboxylates with pyrrolyl halides.

Procedure :

- Reaction Setup : Combine methyl benzofuran-2-carboxylate (1.0 mmol), 1-(bromomethyl)-1H-pyrrole (1.5 mmol), CuI (10 mol%), and PMDETA ligand (20 mol%) in 1,4-dioxane.

- Heating : Reflux at 110°C for 24 hours under argon.

- Purification : Isolate the product via silica gel chromatography (petroleum ether/ethyl acetate, 10:1) to obtain a white solid (85% yield).

Key Observations :

- Ligand Effect : PMDETA enhances copper solubility and catalytic activity.

- Side Reactions : Competing O-alkylation is suppressed by using bulky ligands.

Purification and Characterization Techniques

Chromatographic Purification

Spectroscopic Characterization

¹H NMR (300 MHz, CDCl₃) :

- Benzofuran Protons : δ 7.59 (d, J = 7.6 Hz, H4), 7.28 (t, J = 7.5 Hz, H5/H6).

- Pyrrole Protons : δ 6.15 (d, J = 3.0 Hz, H2/H5).

- Methyl Ester : δ 3.82 (s, OCH₃).

FTIR (ATR) :

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Chemistry

This compound is utilized as a building block for synthesizing more complex molecules. Its unique structural properties allow for the creation of various derivatives that can be explored for different chemical reactions and applications.

| Reaction Type | Description |

|---|---|

| Oxidation | Introduces oxygen-containing functional groups into the molecule. |

| Reduction | Removes oxygen-containing groups or adds hydrogen atoms. |

| Substitution | Replaces one functional group with another, leading to diverse derivatives. |

Biology

In biological studies, methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate serves as a probe or ligand to investigate molecular interactions. Its interaction with biological targets can provide insights into molecular pathways and mechanisms .

Medicine

The compound shows promise in therapeutic applications due to its unique structure, which may interact with specific biological targets. For instance, studies have indicated potential antimicrobial properties against various pathogens, making it a candidate for developing new antibacterial agents .

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate activity (IZ: 23 mm) |

| Escherichia coli | Significant activity (IZ: 24 mm) |

Industry

This compound is also explored in the development of new materials with specific properties such as conductivity and fluorescence . Its application in creating advanced materials can lead to innovations in electronics and photonics .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial activity against multiple strains of bacteria and fungi, underscoring its potential as a therapeutic agent in treating infections caused by resistant strains .

Case Study 2: Fluorescent Probes

Research into the development of fluorescent probes based on this compound has shown promising results in visualizing cannabinoid receptor interactions in live cells. The probes facilitate real-time imaging and understanding of receptor dynamics, which is crucial for drug development .

Mechanism of Action

The mechanism by which methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The pyrrole and benzofuran rings can participate in various interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which can influence the compound’s biological activity and properties .

Comparison with Similar Compounds

Similar Compounds

Pyrrole Derivatives: Compounds containing the pyrrole ring, such as pyrrolopyrazines, which exhibit various biological activities.

Benzofuran Derivatives: Compounds containing the benzofuran ring, which are known for their diverse pharmacological properties.

Uniqueness

Methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate is unique due to the combination of the pyrrole and benzofuran rings in its structure. This fusion can result in distinct chemical and biological properties that are not observed in compounds containing only one of these rings.

Biological Activity

Methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate (CAS No. 57805-87-5) is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a fused pyrrole and benzofuran moiety. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by various research findings and data tables.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 241.24 g/mol. The presence of the pyrrole and benzofuran rings suggests potential interactions with biological targets through various mechanisms, including hydrogen bonding and π-π stacking.

Synthesis Methods

The synthesis typically involves the condensation of benzofuran derivatives with pyrrole derivatives under controlled conditions. Common methods include:

- Reflux Conditions : Using carboxylic acid moieties and substituted amines.

- Cyclization : Acid-mediated cyclization to form the final product.

These synthetic routes are critical for producing the compound efficiently, ensuring high yield and purity.

This compound exhibits its biological effects primarily through interactions with various molecular targets. The fused ring structure allows for diverse interactions that can influence cellular pathways.

Anticancer Activity

Research has demonstrated that compounds with similar structures exhibit notable anticancer properties. For instance, studies have shown that derivatives of pyrrole and benzofuran can significantly reduce the viability of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 | TBD | |

| Similar Pyrrole Derivative | A549 | 66 | |

| Benzofuran Derivative | MCF-7 | 49.85 |

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Studies indicate that derivatives containing similar functional groups demonstrate activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacteria Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | S. aureus (MRSA) | TBD | |

| Pyrrole Derivative | E. coli | 7.8 |

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

- Anticancer Study : A study involving a series of pyrrole derivatives found that modifications to the benzofuran structure significantly enhanced anticancer activity against A549 cells, indicating structure-activity relationships that could be applied to this compound.

- Antimicrobial Evaluation : In a comparative study, several pyrrole-based compounds were tested against MRSA, showing promising results in reducing bacterial viability, suggesting that this compound could similarly exhibit potent antimicrobial effects.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.